

L-Alanyl-beta-alanine: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *L-Alanine-beta-alanine*

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This technical guide provides an in-depth overview of the core physicochemical characteristics of the dipeptide L-Alanyl-beta-alanine. While specific experimental data for this compound is not readily available in published literature, this document compiles relevant data from its constituent amino acids and a closely related dipeptide, L-Alanyl-L-alanine, to offer a predictive profile. Furthermore, it details the established experimental protocols for the determination of these key physicochemical parameters and outlines a logical workflow for such a characterization.

Core Physicochemical Characteristics

The fundamental physicochemical properties of a dipeptide are critical for understanding its behavior in biological and chemical systems. These parameters influence its solubility, absorption, distribution, and interaction with biological targets.

Molecular Structure and Basic Information

L-Alanyl-beta-alanine is a dipeptide composed of L-alanine and beta-alanine linked by a peptide bond. Its chemical structure is as follows:

Chemical Formula: $C_6H_{12}N_2O_3$ ^[1] Molecular Weight: 160.17 g/mol ^[1]

Comparative Physicochemical Data

Due to the limited availability of direct experimental data for L-Alanyl-beta-alanine, the following table presents a comparative summary of the physicochemical properties of its constituent amino acids (L-alanine and beta-alanine) and the isomeric dipeptide L-Alanyl-L-alanine. This data serves as a valuable reference for estimating the properties of L-Alanyl-beta-alanine.

Property	L-Alanine	beta-Alanine	L-Alanyl-L-alanine	L-Alanyl-beta-alanine
Molecular Formula	C ₃ H ₇ NO ₂	C ₃ H ₇ NO ₂	C ₆ H ₁₂ N ₂ O ₃	C ₆ H ₁₂ N ₂ O ₃
Molecular Weight (g/mol)	89.09	89.09	160.17	160.17
Melting Point (°C)	258 (sublimes)[2]	207 (decomposes)[3]	280-285	Data not available
Solubility in Water	167.2 g/L (25 °C) [2]	54.5 g/100 mL[3]	0.1 g/mL	Data not available
pKa (Carboxyl Group)	2.34[2]	3.55[3]	3.16 (Predicted) [4]	Data not available
pKa (Amino Group)	9.87[2]	10.24[3]	Data not available	Data not available

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a dipeptide like L-Alanyl-beta-alanine.

Determination of Melting Point

The melting point of a dipeptide can be determined using several methods, with the capillary method and fast scanning calorimetry being common approaches.

1. Capillary Melting Point Method:

- Principle: A small, finely powdered sample of the dipeptide is packed into a thin-walled capillary tube. The tube is then heated in a calibrated apparatus, and the temperature range over which the sample melts is observed.
- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer or digital temperature probe.
- Procedure:
 - Ensure the dipeptide sample is pure and dry.
 - Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

2. Fast Scanning Calorimetry (FSC):

- Principle: FSC is a technique that uses very high heating and cooling rates to suppress thermal decomposition, which can be an issue for dipeptides. This allows for the accurate determination of the melting temperature and enthalpy of fusion.
- Apparatus: Fast Scanning Calorimeter.
- Procedure:
 - A small sample of the dipeptide is placed on the FSC sensor.
 - The sample is subjected to a rapid heating and cooling cycle.

- The heat flow to the sample is measured as a function of temperature, and the melting point is determined from the resulting thermogram.

Determination of Aqueous Solubility

The solubility of a dipeptide in water can be determined using gravimetric or photometric methods.

1. Gravimetric Method:

- Principle: An excess amount of the dipeptide is equilibrated with a known volume of water at a specific temperature until the solution is saturated. The concentration of the dissolved dipeptide is then determined by evaporating the solvent and weighing the solid residue.
- Apparatus: Temperature-controlled shaker or incubator, analytical balance, filtration apparatus, oven.
- Procedure:
 - Add an excess amount of the dipeptide to a known volume of deionized water in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
 - Accurately weigh a clean, dry evaporating dish.
 - Transfer the filtered solution to the evaporating dish.
 - Evaporate the water in an oven at a temperature below the decomposition point of the dipeptide until a constant weight is achieved.
 - Weigh the evaporating dish with the dried residue.

- The difference in weight gives the mass of the dissolved dipeptide, from which the solubility can be calculated.

2. Photometric (UV-Vis Spectrophotometry) Method:

- Principle: This method is suitable if the dipeptide has a chromophore that absorbs ultraviolet or visible light. A calibration curve of absorbance versus concentration is first constructed. The absorbance of a saturated solution is then measured, and the concentration is determined from the calibration curve.
- Apparatus: UV-Vis spectrophotometer, cuvettes, volumetric flasks, analytical balance.
- Procedure:
 - Prepare a series of standard solutions of the dipeptide with known concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance versus concentration.
 - Prepare a saturated solution of the dipeptide as described in the gravimetric method.
 - Filter the saturated solution and dilute it with a known factor to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution.
 - Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Determination of pKa (Acid Dissociation Constants)

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable groups in a molecule like a dipeptide.

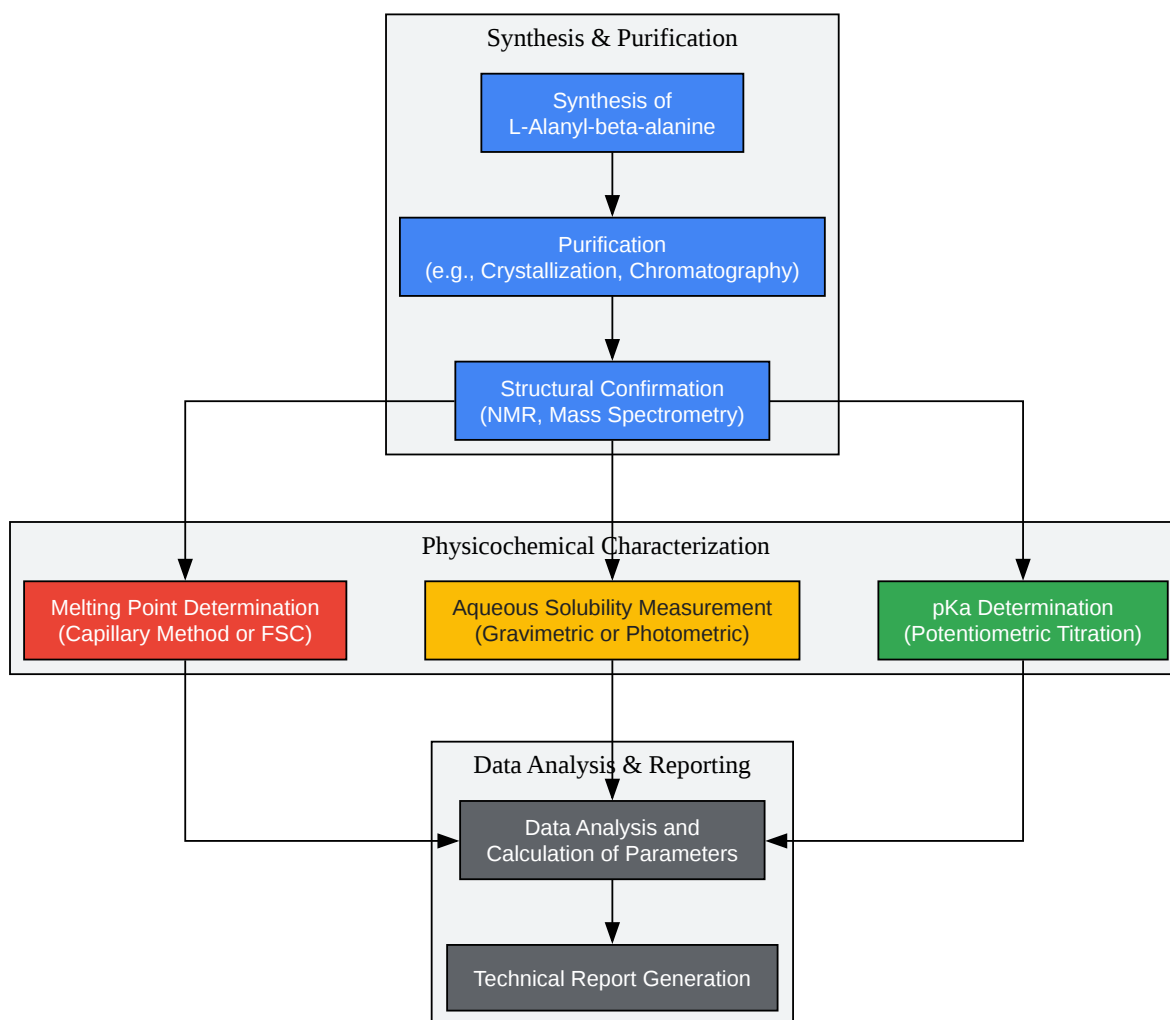
- Principle: A solution of the dipeptide is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa values

correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

- Apparatus: pH meter with a combination pH electrode, burette, stirrer, beaker.
- Procedure:
 - Calibrate the pH meter using standard buffer solutions.
 - Dissolve a known amount of the dipeptide in a known volume of deionized water (or a suitable electrolyte solution to maintain constant ionic strength).
 - If necessary, adjust the initial pH of the solution to be well below the lowest expected pKa by adding a small amount of strong acid (e.g., HCl).
 - Begin the titration by adding small, precise increments of a standard strong base solution (e.g., NaOH).
 - After each addition, stir the solution to ensure homogeneity and record the stable pH reading.
 - Continue the titration until the pH of the solution is well above the highest expected pKa.
 - Plot the pH of the solution as a function of the volume of titrant added.
 - The pKa values can be determined from the inflection points of the titration curve (equivalence points) or more accurately from the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to precisely locate the equivalence points.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of L-Alanyl-beta-alanine.



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